molecular formula CaCl2 B077840 Calcium chloride Ca 45 CAS No. 14336-71-1

Calcium chloride Ca 45

Cat. No. B077840
CAS RN: 14336-71-1
M. Wt: 115.86 g/mol
InChI Key: UXVMQQNJUSDDNG-HDMMMHCHSA-L
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Patent
US05782971

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.
Quantity
0.5704 g
Type
reactant
Reaction Step One
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Reaction Step Two
Quantity
0.0736 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|

Inputs

Step One
Name
Quantity
0.5704 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Smiles
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0.0736 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the proper molarity
CUSTOM
Type
CUSTOM
Details
Upon combination of the solutions, an ACP colloid composition is produced

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05782971

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.
Quantity
0.5704 g
Type
reactant
Reaction Step One
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Reaction Step Two
Quantity
0.0736 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|

Inputs

Step One
Name
Quantity
0.5704 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Smiles
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0.0736 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the proper molarity
CUSTOM
Type
CUSTOM
Details
Upon combination of the solutions, an ACP colloid composition is produced

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05782971

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.
Quantity
0.5704 g
Type
reactant
Reaction Step One
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Reaction Step Two
Quantity
0.0736 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|

Inputs

Step One
Name
Quantity
0.5704 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Smiles
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0.0736 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the proper molarity
CUSTOM
Type
CUSTOM
Details
Upon combination of the solutions, an ACP colloid composition is produced

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05782971

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.
Quantity
0.5704 g
Type
reactant
Reaction Step One
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Reaction Step Two
Quantity
0.0736 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|

Inputs

Step One
Name
Quantity
0.5704 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Smiles
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0.0736 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the proper molarity
CUSTOM
Type
CUSTOM
Details
Upon combination of the solutions, an ACP colloid composition is produced

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.